molecular formula C14H9Cl4N5O B413225 N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide CAS No. 303024-30-8

N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide

Cat. No.: B413225
CAS No.: 303024-30-8
M. Wt: 405.1g/mol
InChI Key: CKEIVLMPZVAONZ-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide is a complex organic compound characterized by its unique structure, which includes a purine base and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the purine base. The purine base is chlorinated to introduce the 6-chloro group, followed by the attachment of the trichloroethyl group. The final step involves the formation of the benzamide group through an amide bond formation reaction. Common reagents used in these reactions include chlorinating agents, trichloroethyl reagents, and amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated positions .

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(6-chloro-9H-purin-9-yl)ethyl]benzamide is unique due to its specific structural features, such as the combination of a purine base with a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N5O/c15-10-9-11(20-6-19-10)23(7-21-9)13(14(16,17)18)22-12(24)8-4-2-1-3-5-8/h1-7,13H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIVLMPZVAONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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